molecular formula C15H15N3O4 B13673318 Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate

Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate

Cat. No.: B13673318
M. Wt: 301.30 g/mol
InChI Key: LDDTYONWBBNGMW-UHFFFAOYSA-N
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Description

Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate is a chemical compound with the molecular formula C15H15N3O4. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, which is a crucial building block in many biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate typically involves the reaction of pyrimidine derivatives with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(((benzyloxy)carbonyl)amino)piperidine-2-carboxylate: A similar compound with a piperidine ring instead of a pyrimidine ring.

    Benzyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate: A benzyl ester derivative of the compound.

Uniqueness

Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

ethyl 5-(phenylmethoxycarbonylamino)pyrimidine-2-carboxylate

InChI

InChI=1S/C15H15N3O4/c1-2-21-14(19)13-16-8-12(9-17-13)18-15(20)22-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,20)

InChI Key

LDDTYONWBBNGMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=N1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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